molecular formula C12H15NO3 B6146811 tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate CAS No. 1397195-04-8

tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate

Cat. No. B6146811
CAS RN: 1397195-04-8
M. Wt: 221.3
InChI Key:
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Description

Tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate, commonly referred to as TBOP, is an organic compound with a molecular formula of C10H13NO2. It is a white crystalline solid with a melting point of 70-71 °C. TBOP is widely used in the synthesis of various organic molecules, as well as in scientific research applications.

Scientific Research Applications

TBOP is used as a reagent in a variety of scientific research applications. It is used in the synthesis of various organic molecules, such as pyridinium salts, and it is also used in the synthesis of pharmaceuticals. In addition, TBOP is used in the synthesis of polymers, in the study of enzyme kinetics, and in the study of protein-protein interactions.

Mechanism of Action

TBOP acts as an acid-catalyzed nucleophile in a variety of reactions. It is able to react with various substrates, such as amines and alcohols, to form various products. In addition, TBOP can form complexes with metal ions, which can be used in the synthesis of various organic molecules.
Biochemical and Physiological Effects
TBOP is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, TBOP has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The use of TBOP in lab experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable when stored in an airtight container. In addition, TBOP is relatively non-toxic and has a low melting point, which makes it easy to work with. However, TBOP has some limitations in lab experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

The potential future directions for TBOP include the development of new synthetic methods for its production, the development of new applications for its use in scientific research, and the further study of its biochemical and physiological effects. In addition, further research could be conducted on the development of new catalysts for TBOP-based reactions, as well as on the development of new methods for its purification and storage.

Synthesis Methods

TBOP can be synthesized from the reaction of tert-butyl 3-hydroxypropanoate and pyridine-3-carbaldehyde. The reaction is carried out in aqueous ethanol solution at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting TBOP is separated by precipitation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate involves the reaction of tert-butyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl acetoacetate", "3-pyridinecarboxaldehyde", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl acetoacetate in a suitable solvent (e.g. ethanol).", "Step 2: Add 3-pyridinecarboxaldehyde to the reaction mixture and stir.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for several hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate as a white solid." ] }

CAS RN

1397195-04-8

Product Name

tert-butyl 3-oxo-3-(pyridin-3-yl)propanoate

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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